2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide
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Description
2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is also known as DTPA-PZ, and it is a pyrazole derivative that has a phenylacetamide group attached to it.
Scientific Research Applications
Synthesis and Biological Activity
A study conducted by Gouda et al. (2010) involved the synthesis of pyrazole derivatives, including compounds structurally related to 2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide. The research highlighted the antimicrobial potential of these compounds, with some exhibiting promising activities against various microbial strains. The synthesis involved key intermediates like ketene N,S-acetal and hydrazine hydrate treatments to produce pyrazole derivatives (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Antipsychotic Potential
Another research area involves the exploration of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which bear structural similarities to this compound. Wise et al. (1987) discovered that certain compounds within this class exhibit an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, a characteristic that differentiates them from conventional antipsychotic agents. These findings suggest a potential new pathway for antipsychotic drug development (Wise et al., 1987).
Antitumor Screening
In the realm of antitumor research, Farag et al. (2008) investigated novel N-phenylpyrazole derivatives, including regioselective synthesis strategies that could potentially involve this compound. The study highlighted the preliminary antitumor activity screening against Ehrlich Ascites Carcinoma cells, demonstrating the potential utility of these compounds in cancer therapy (Farag, Mayhoub, Barakat, & Bayomi, 2008).
properties
IUPAC Name |
2-[3-(dimethylamino)-4-(4-methylphenyl)pyrazol-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-9-11-16(12-10-15)18-13-24(22-20(18)23(2)3)14-19(25)21-17-7-5-4-6-8-17/h4-13H,14H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSZIERDOVNLOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(N=C2N(C)C)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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